Structural Differentiation: 2-Chloro vs. 2-Amino Substituent in Tetrahydroquinoline-3-carbonitriles
The target compound bears a 2-chloro substituent, distinguishing it from the well-characterized 2-amino analog BRD6989 (2-amino-6-methyl-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile). This substitution is critical: BRD6989 exhibits CDK8 inhibition (IC50 = 500 nM) [1], an activity not reported for the 2-chloro analog. The 2-chloro group eliminates hydrogen-bond donation at the 2-position, altering the pharmacophore and likely redirecting target engagement towards P2X7 receptor antagonism, as suggested by patent class data [2].
| Evidence Dimension | Pharmacophore: Hydrogen-bond donor/acceptor capacity at position 2 |
|---|---|
| Target Compound Data | 2-chloro (H-bond acceptor only, Cl) |
| Comparator Or Baseline | BRD6989: 2-amino (H-bond donor/acceptor, NH2); CDK8 IC50 = 500 nM |
| Quantified Difference | Switch from kinase inhibition (CDK8) to P2X7 receptor modulation |
| Conditions | In vitro kinase assay (Lantha screen) for BRD6989; patent claim scope for 2-chloro tetrahydroquinolines |
Why This Matters
This informs selection for projects targeting P2X7-mediated inflammatory pathways versus CDK8-mediated transcriptional regulation.
- [1] BindingDB. (n.d.). BindingDB Entry for BDBM62810: 2-amino-6-methyl-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (BRD6989). IC50 = 500 nM for CDK8. View Source
- [2] RaQualia Pharma Inc. (2018). Tetrahydroquinoline derivatives as P2X7 receptor antagonists. US Patent US11077100B2. View Source
